molecular formula C13H12O2 B8686204 2-Methyl-4-acetyl-1-naphthol CAS No. 158749-38-3

2-Methyl-4-acetyl-1-naphthol

Cat. No. B8686204
CAS RN: 158749-38-3
M. Wt: 200.23 g/mol
InChI Key: NSMJDEQZUHKBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-acetyl-1-naphthol is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-acetyl-1-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-acetyl-1-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

158749-38-3

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(4-hydroxy-3-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-8-7-12(9(2)14)10-5-3-4-6-11(10)13(8)15/h3-7,15H,1-2H3

InChI Key

NSMJDEQZUHKBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cooled solution of 2-methyl-l-naphthol (7.9 g, 0.05 mmol) in dichloromethane, anhydrous aluminum chloride (7.2 g) was slowly added with stirring, followed by slow addition of acetyl chloride (4.7 g) to start reaction. The reaction mixture was stirred at 10° C. or below for 1 h, then at room temperature for 3 h. Thereafter, the mixture was poured into ice water. Then, the reaction product was extracted with dichloromethane and the extracted layer was washed with water. Further, the extracted layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was recrystallized with benzene, giving the desired compound, 2-methyl-4-acetyl-l-naphthol, in an amount of 3.9 g.
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 2-methyl-l-naphthol (7.9 g, 0.05 mmol) in dichloromethane, anhydrous aluminum chloride (7.2 g) was slowly added with stirring, followed by slow addition of acetyl chloride (4.7 g) to start reaction. The reaction mixture was stirred at 10° C. or below for 1 h, then at room temperature for 3 h. Thereafter, the mixture was poured into ice water. Then, the reaction product was extracted with dichloromethane and the extracted layer was washed with water. Further, the extracted layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was recrystallized with benzene, giving the desired compound, 2-methyl-4-acetyl-1-naphthol, in an amount of 3.9 g .
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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4.7 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Three

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